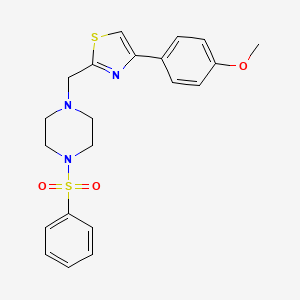

4-(4-Methoxyphenyl)-2-((4-(phenylsulfonyl)piperazin-1-yl)methyl)thiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "4-(4-Methoxyphenyl)-2-((4-(phenylsulfonyl)piperazin-1-yl)methyl)thiazole" is a chemically synthesized molecule that appears to be related to various pharmacologically active compounds. The methoxyphenyl and piperazine moieties are common in molecules with central nervous system activity, and the thiazole ring is a feature often found in compounds with antibacterial properties.

Synthesis Analysis

The synthesis of related piperazine-based compounds involves several steps, including N-formylation and condensation reactions. For instance, piperazine-linked benzothiazolyl-4-thiazolidinones were synthesized using sulfated tungstate as a catalyst, followed by condensation with substituted 2-aminobenzothiazoles and treatment with thioglycolic acid to yield a new class of 4-thiazolidinones . Similarly, 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives were synthesized through connection reactions of 1,3,4-thiadiazol with N-substituted piperazine .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as single-crystal X-ray diffraction, which confirmed the structures of novel piperazine derivatives . Computational methods like density functional theory (DFT) calculations have also been employed to understand the reactive sites and the electrophilic and nucleophilic nature of these molecules .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds typically include formylation, Schiff base formation, and subsequent cyclization to form thiazolidinones or thiadiazoles. These reactions are influenced by factors such as solvent, acid acceptor, and reaction temperature .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as their antibacterial effects, have been studied. For example, piperazine-based benzothiazolyl-4-thiazolidinones showed potent antibacterial activity against both Gram-positive and Gram-negative strains, with minimum inhibitory concentration (MIC) values lower than those of control drugs like ciprofloxacin . Additionally, the antiplatelet and vasodilatory activities of 4,5-bis(4-methoxyphenyl)-2-sub

Aplicaciones Científicas De Investigación

Synthesis and Design of Novel Compounds

Efficient Synthesis for PPARpan Agonists The compound has been utilized in the synthesis of potent PPARpan agonists, showcasing an efficient seven-step synthesis process. This synthesis highlights regioselective carbon-sulfur bond formation and introduces an isobutyric acid fragment, demonstrating its utility in drug design and development (Guo et al., 2006).

Crystal Structure and DFT Calculations Research has also been conducted on crystal structure studies, Hirshfeld surface analysis, and DFT calculations of novel piperazine derivatives. This includes synthesis confirmation via single crystal X-ray diffraction studies and computational analysis to understand the reactive sites of molecules (Kumara et al., 2017).

Anticancer and Antimicrobial Evaluations

Anticancer Activity A series of polyfunctional substituted 1,3-thiazoles, including derivatives of the compound, were screened for anticancer activity against various cancer cell lines. Compounds with a piperazine substituent showed significant efficacy, indicating the potential for cancer treatment research (Turov, 2020).

Antimicrobial Activities The synthesis and biological evaluation of compounds derived from norfloxacin, including those incorporating the 4-(4-Methoxyphenyl)-2-((4-(phenylsulfonyl)piperazin-1-yl)methyl)thiazole structure, have shown excellent antimicrobial activities. This highlights their potential use as antimicrobial agents (Menteşe et al., 2013).

Radiochemical Synthesis for Imaging Applications

PET Radioligands Research into the development of carbon-11-labeled arylpiperazinylthioalkyl derivatives, for potential use in imaging 5-HT1AR with positron emission tomography (PET), underscores the versatility of the compound in creating diagnostic tools (Gao et al., 2012).

Propiedades

IUPAC Name |

2-[[4-(benzenesulfonyl)piperazin-1-yl]methyl]-4-(4-methoxyphenyl)-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O3S2/c1-27-18-9-7-17(8-10-18)20-16-28-21(22-20)15-23-11-13-24(14-12-23)29(25,26)19-5-3-2-4-6-19/h2-10,16H,11-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDYKIXVLZZMQQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CSC(=N2)CN3CCN(CC3)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-[4-(trifluoromethyl)phenyl]oxirane](/img/structure/B2552297.png)

![2-methylsulfanyl-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B2552299.png)

![2-[(1-Methylcyclopentyl)oxy]acetic acid](/img/structure/B2552300.png)

![(E)-N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2552301.png)

![1-allyl-2-[(2-chlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole](/img/structure/B2552305.png)

![3-[(4-chlorophenyl)sulfonyl]-N-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2552308.png)

![Methyl 2-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-3-(2-morpholin-4-ylethyl)-4-oxoquinazoline-7-carboxylate](/img/structure/B2552312.png)

![(E)-4-(Dimethylamino)-N-[2-(2-fluorophenoxy)-1-phenylethyl]but-2-enamide](/img/structure/B2552317.png)

![3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2552318.png)

![(6-Fluoroimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B2552320.png)